molecular formula C14H24N2O3 B13063610 Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13063610
M. Wt: 268.35 g/mol
InChI Key: DMWRJWHEBNZYCF-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a ketone group at the 5-position. This compound belongs to the diazaspiro[5.5]undecane family, which has garnered interest in medicinal chemistry due to its structural mimicry of hydantoins, a class of molecules with established anticonvulsant activity . The tert-butyl carbamate group serves as a protective moiety, enhancing synthetic versatility and stability during derivatization. Its synthesis typically involves Strecker-type reactions followed by cyclization and alkylation steps .

Properties

IUPAC Name

tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWRJWHEBNZYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Features Biological Activity/Application Reference
This compound 1646635-53-1 C₁₃H₂₂N₂O₄ 5-oxo, 2,9-diaza Anticonvulsant potential (hypothesized)
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₃H₂₁NO₃ 9-oxo, single nitrogen Not reported; structural template for drug discovery
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ No oxo group; HCl salt Intermediate in kinase inhibitor synthesis
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate 1159982-61-2 C₁₄H₂₃F₂N₂O₂ Difluoro substitution at 5-position Enhanced metabolic stability (predicted)
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (QC-8440) 1198284-94-4 C₁₄H₂₄N₂O₃ 1-oxo, 2,9-diaza Unspecified biological screening
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 1251021-18-7 C₁₄H₂₄N₂O₃ 3-oxo, 2,9-diaza Irritant (H315, H319, H335 hazards)
9-(2-Fluorobenzoyl)-N-[4-(trifluoromethoxy)phenyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide - C₂₄H₂₅F₄N₃O₄ 1-oxa, 4,9-diaza Soluble epoxide hydrolase inhibitor; renal protection

Functional and Pharmacological Differences

Oxo Position Impact: The 5-oxo group in the target compound distinguishes it from analogues like QC-8440 (1-oxo) and the 3-oxo variant . For example, the 1-oxa-4,9-diazaspiro analogue in exhibits soluble epoxide hydrolase inhibition, a mechanism absent in oxo-focused derivatives .

Nitrogen Substitution: The 2,9-diaza configuration enables dual hydrogen-bond donor/acceptor interactions, unlike the 3-aza or 4,9-diaza variants . This may enhance anticonvulsant efficacy by mimicking hydantoin’s pharmacophore .

Fluorine Substitution :

  • The 5,5-difluoro derivative (CAS 1159982-61-2) introduces electronegative atoms that improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Safety Profiles :

  • The 3-oxo analogue (CAS 1251021-18-7) carries irritant hazards (H315, H319, H335), whereas the target compound’s safety data remain unspecified .

Biological Activity

Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 1368340-95-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O3C_{14}H_{24}N_{2}O_{3}, with a molecular weight of approximately 268.35 g/mol. The compound features a spirocyclic structure that is characteristic of various bioactive compounds, particularly those interacting with neurotransmitter systems.

Research indicates that compounds related to the diazaspiro series, including this compound, may act as antagonists at the γ-aminobutyric acid type A receptor (GABAAR). GABAARs are crucial in mediating inhibitory neurotransmission in the central nervous system. The antagonistic activity can influence various physiological processes, including inflammation and immune responses.

GABAAR Antagonism

Studies have demonstrated that diazaspiro compounds can modulate GABAAR activity, which has implications for their use in treating conditions such as anxiety and epilepsy. For instance, research highlighted the role of these compounds in affecting T cell proliferation and macrophage function during immune responses .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Biological Activity Effect Reference
GABAAR AntagonismInhibition of GABAergic signaling
Immunomodulatory EffectsAltered macrophage function and T cell activity
Potential Anti-inflammatory ActionReduced lung inflammation in murine models

Case Studies

  • GABAAR Modulation : A study explored the structure-activity relationship (SAR) of diazaspiro compounds and their binding affinities at GABAARs. The findings indicated that modifications to the spirocyclic structure significantly impacted antagonistic potency and selectivity towards different GABAAR subtypes .
  • Inflammation Model : In a murine asthma model, compounds similar to tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane were shown to decrease lung inflammation by modulating immune cell activity through GABAAR pathways. This suggests a potential therapeutic application in inflammatory diseases .

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